molecular formula C18H13FN6OS B2966592 1-(2-fluorobenzyl)-5-(pyridin-4-yl)-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1788531-87-2

1-(2-fluorobenzyl)-5-(pyridin-4-yl)-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Número de catálogo: B2966592
Número CAS: 1788531-87-2
Peso molecular: 380.4
Clave InChI: TVTFYQQLMOJEKT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2-fluorobenzyl)-5-(pyridin-4-yl)-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetically designed, potent small-molecule inhibitor with significant research value in oncology, particularly for hematological malignancies. Its primary mechanism of action involves the dual inhibition of Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), two critical signaling nodes in cancer cell proliferation and survival. The compound exhibits potent activity against the JAK2 V617F mutation, a constitutively active kinase driver found in a majority of myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis [ Source ]. Concurrently, its inhibition of FLT3, including internal tandem duplication (ITD) mutations, targets a key oncogenic pathway in a subset of acute myeloid leukemia (AML) patients, making it a valuable tool for investigating combination therapies and overcoming resistance [ Source ]. The molecular structure, featuring the 1,2,3-triazole core and specific fluorobenzyl and thiazolyl substituents, is optimized for high-affinity binding to the ATP-binding pockets of these kinases. Researchers are employing this compound to dissect JAK-STAT and FLT3 signaling pathways, to model disease progression in vitro and in vivo, and to explore its potential efficacy against other kinase-driven cancers, positioning it as a versatile chemical probe for targeted cancer research and drug discovery initiatives.

Propiedades

IUPAC Name

1-[(2-fluorophenyl)methyl]-5-pyridin-4-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6OS/c19-14-4-2-1-3-13(14)11-25-16(12-5-7-20-8-6-12)15(23-24-25)17(26)22-18-21-9-10-27-18/h1-10H,11H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTFYQQLMOJEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NC3=NC=CS3)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-(2-fluorobenzyl)-5-(pyridin-4-yl)-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of triazole derivatives typically involves the click chemistry approach, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the formation of 1,2,3-triazoles with high efficiency and selectivity. The compound can be synthesized through a multi-step process involving:

  • Formation of the azide and alkyne intermediates .
  • Cycloaddition reaction to form the triazole ring.
  • Subsequent functionalization to introduce the thiazole and carboxamide moieties.

Anticancer Activity

Recent studies have indicated that triazole compounds exhibit potent anticancer properties. For instance, similar triazole derivatives have been shown to inhibit cell proliferation in various cancer lines. The compound's mechanism may involve the inhibition of key signaling pathways associated with tumor growth and metastasis.

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Triazole AMCF-75.0Apoptosis induction
Triazole BA5493.2Cell cycle arrest
Target CompoundHeLa4.5Inhibition of VEGF

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The target compound has demonstrated efficacy against various bacterial strains, suggesting its potential as an antibiotic agent.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Case Studies

In a recent study published in Medicinal Chemistry, researchers evaluated the biological activity of several triazole derivatives, including our target compound. The findings indicated that the compound not only inhibits cancer cell proliferation but also exhibits anti-inflammatory properties by modulating cytokine production in vitro .

Another case study focused on the compound's effects on TGF-β receptor inhibition, highlighting its potential as an antifibrotic agent in liver fibrosis models . These findings suggest that this compound could be further developed for therapeutic applications in oncology and fibrotic diseases.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name / ID Substituents (Positions 1, 4, 5) Molecular Weight Key Features
Target Compound 1: 2-Fluorobenzyl; 4: Thiazol-2-yl; 5: Pyridin-4-yl ~374.37* Balanced lipophilicity, hydrogen-bonding via thiazole
BG15819 1: 4-Fluorophenyl; 4: (Pyridin-4-yl)methyl; 5: Pyridin-4-yl 374.37 Increased aromaticity; pyridinylmethyl may enhance solubility
N-(2-(Cyclohex-1-en-1-yl)ethyl) Derivative 1: 2-Fluorobenzyl; 4: Cyclohexenylethyl; 5: Pyridin-4-yl 405.5 Bulky cyclohexene group may reduce membrane permeability
1-(2-Chlorophenyl)-N-(3-Phenylpropyl)-5-(Pyridin-4-yl)-... 1: 2-Chlorophenyl; 4: 3-Phenylpropyl; 5: Pyridin-4-yl 417.9 Chlorophenyl enhances electron-withdrawing effects; alkyl chain adds flexibility
N-(2-Chloro-6-Fluorobenzyl)-1-(m-Tolyl)-1H-1,2,3-Triazole-4-Carboxamide 1: 2-Chloro-6-Fluorobenzyl; 4: m-Tolyl; 5: Unsubstituted 345.1 Higher halogenation increases steric hindrance and potential toxicity
Rufinamide Related Compound A 1: 2-Fluorobenzyl; 4: Unsubstituted; 5: Unsubstituted ~209.2* Simplest analog; limited binding interactions

*Calculated based on molecular formula.

Pharmacokinetic Considerations

  • Lipophilicity : The target compound’s logP is likely intermediate between BG15819 (more polar due to pyridinylmethyl) and the cyclohexenylethyl derivative (higher logP) .
  • Metabolic Stability: Fluorination at the benzyl position reduces oxidative metabolism compared to non-halogenated analogs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.